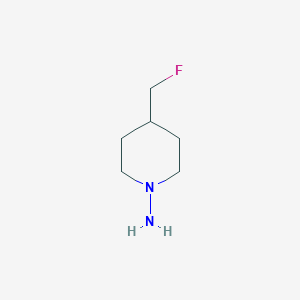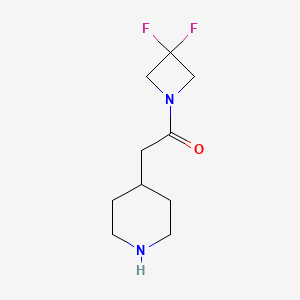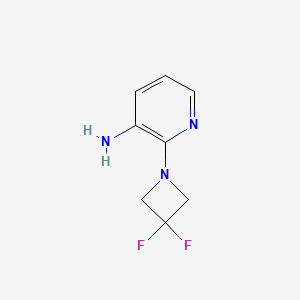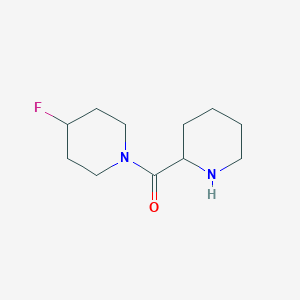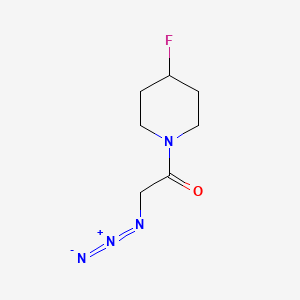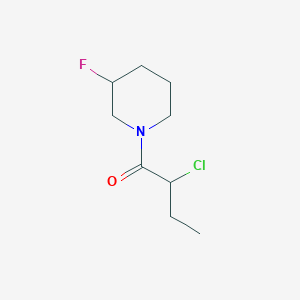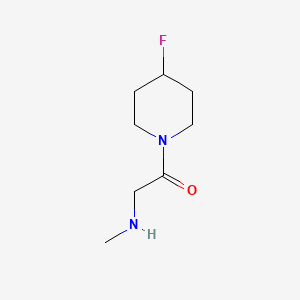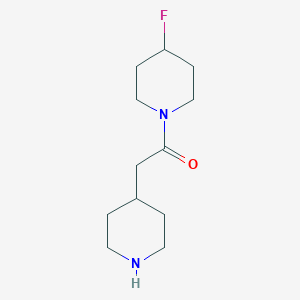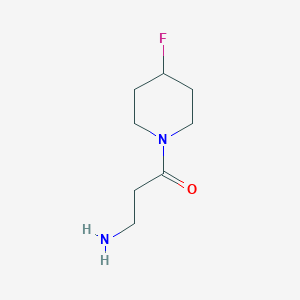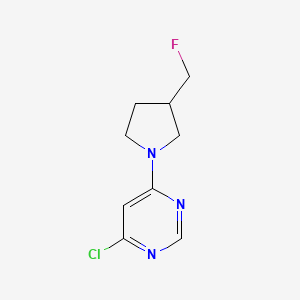
4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine is C9H11ClFN3 . The molecular weight is 215.655 Da . The structure includes a pyrrolidine ring, which is a five-membered ring with nitrogen .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine is 183.6 . The melting point is between 96-98 degrees Celsius .Scientific Research Applications
4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine: Scientific Research Applications:
Drug Discovery
This compound’s unique structure allows for its use in the realm of drug discovery. It can be utilized in the synthesis of pharmaceuticals where its pyrimidine core may serve as a key building block in the creation of novel therapeutic agents. Its potential applications include serving as a scaffold for selective androgen receptor modulators (SARMs), which are drugs that can mimic the effects of testosterone .
Material Science
The compound’s versatility extends to material science, where it could be involved in the synthesis of new materials. Its chemical properties might allow it to act as a precursor or an intermediate in creating polymers or other advanced materials with specific desired properties.
Mechanism of Action
In terms of its chemical structure, it belongs to the class of pyrimidines, which are aromatic heterocyclic compounds similar to pyridine and benzene. Pyrimidines have a wide range of applications in medicinal chemistry and drug design due to their ability to mimic a variety of biological substrates, and their potential to form multiple hydrogen bonds which can improve binding affinity and selectivity in drug-receptor interactions .
properties
IUPAC Name |
4-chloro-6-[3-(fluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-3-9(13-6-12-8)14-2-1-7(4-11)5-14/h3,6-7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNPMRJXKUQSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



